molecular formula C12H16N4O3 B055747 3-Diazo-N-nitrosobamethan CAS No. 116539-70-9

3-Diazo-N-nitrosobamethan

Cat. No. B055747
M. Wt: 264.28 g/mol
InChI Key: XCTWLIUNPSHBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Diazo-N-nitrosobamethan (DBM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DBM is a diazo compound that is commonly used as a reagent in organic chemistry, but recent studies have shown that it has potential applications in biological and medical research.

Scientific Research Applications

3-Diazo-N-nitrosobamethan has been used in various scientific research applications. It has been used as a reagent in organic chemistry for the synthesis of other compounds. 3-Diazo-N-nitrosobamethan has also been used in the study of the mechanism of action of certain enzymes and proteins. In addition, 3-Diazo-N-nitrosobamethan has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 3-Diazo-N-nitrosobamethan is not fully understood. However, studies have shown that it can act as a nitric oxide donor and can induce apoptosis in cancer cells. 3-Diazo-N-nitrosobamethan has also been shown to inhibit the activity of certain enzymes and proteins.

Biochemical And Physiological Effects

3-Diazo-N-nitrosobamethan has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes and proteins. 3-Diazo-N-nitrosobamethan has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Diazo-N-nitrosobamethan in lab experiments is its high reactivity. It can be used as a reagent in organic chemistry reactions and can also be used to study the mechanism of action of certain enzymes and proteins. However, one of the limitations of using 3-Diazo-N-nitrosobamethan is its instability. It should be handled with care and stored in a cool, dry place.

Future Directions

There are several future directions for research on 3-Diazo-N-nitrosobamethan. One area of research could be the development of new methods for synthesizing 3-Diazo-N-nitrosobamethan that are more efficient and cost-effective. Another area of research could be the study of the therapeutic potential of 3-Diazo-N-nitrosobamethan in the treatment of cancer and other diseases. In addition, further studies could be conducted to better understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its effects on enzymes and proteins.
Conclusion
In conclusion, 3-Diazo-N-nitrosobamethan is a chemical compound that has potential applications in various scientific research areas. Its high reactivity and unique properties make it a valuable reagent in organic chemistry reactions and a potential therapeutic agent in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its potential applications in biological and medical research.

Synthesis Methods

3-Diazo-N-nitrosobamethan can be synthesized through the reaction of N-nitrosobamethan with diazomethane. The reaction is carried out in the presence of a catalyst such as copper (II) acetate. The resulting product is a yellow crystalline powder that is highly reactive and unstable. Therefore, it should be handled with care and stored in a cool, dry place.

properties

CAS RN

116539-70-9

Product Name

3-Diazo-N-nitrosobamethan

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

4-[2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate

InChI

InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3

InChI Key

XCTWLIUNPSHBSS-UHFFFAOYSA-N

SMILES

CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O

Canonical SMILES

CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O

synonyms

1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane
3-diazo-N-nitrosobamethan
3-diazo-N-nitrosobamethan, (S)-isome

Origin of Product

United States

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